

Application Notes: Nonadecane in Environmental Sample Analysis

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Compound of Interest

Compound Name: Nonadecane

Cat. No.: B133392

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Introduction

Nonadecane (C₁₉H₄₀) is a straight-chain alkane that serves as a vital tool in the quantitative analysis of organic pollutants in environmental samples. Due to its high purity, chemical stability, and well-defined molecular structure, it is frequently employed as an analytical standard.^[1] Its most prominent application is as an internal standard (IS) in chromatographic methods, particularly Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of semi-volatile organic compounds like hydrocarbons, polycyclic aromatic hydrocarbons (PAHs), and other persistent organic pollutants (POPs).

Principle of a **Nonadecane** Internal Standard

In quantitative chromatography, an internal standard is a compound added in a constant, known amount to every sample, calibration standard, and quality control blank before processing.^[2] The IS is chosen to be chemically similar to the target analytes but not naturally present in the samples. **Nonadecane** is ideal for this purpose in many environmental matrices. The fundamental principle is that the ratio of the analyte's detector response to the internal standard's response is used for quantification. This approach effectively corrects for variations and errors that can occur at multiple stages of the analytical process, including:

- **Sample Extraction:** Compensates for incomplete or variable recovery of analytes from complex matrices like soil, sediment, or water.

- **Sample Preparation:** Accounts for losses during concentration, cleanup, and derivatization steps.
- **Injection Volume:** Corrects for minor inconsistencies in the volume of sample injected into the GC system.
- **Instrument Response:** Mitigates fluctuations in detector sensitivity over time.

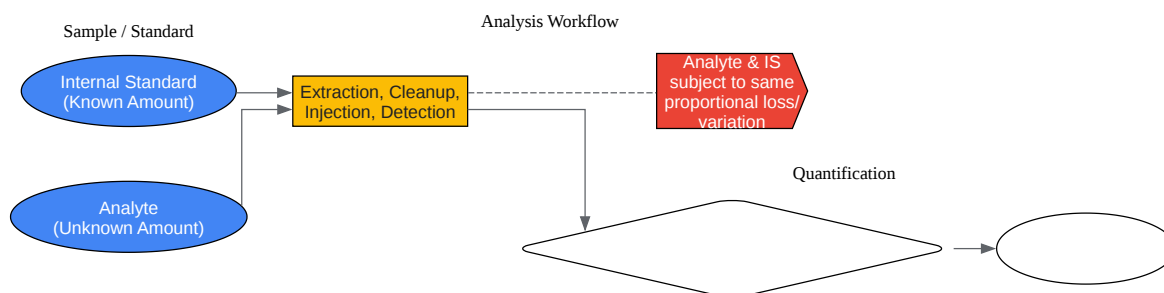
By normalizing the analyte signal to the consistent signal of the **nonadecane** standard, the method's precision and accuracy are significantly improved.[2]

Key Applications

Nonadecane is a suitable internal standard for the GC-MS analysis of various environmental contaminants, including:

- **Total Petroleum Hydrocarbons (TPH):** Used to quantify hydrocarbon ranges relevant to contamination from diesel and lubricating oils.[3][4]
- **Polycyclic Aromatic Hydrocarbons (PAHs):** Serves as a benchmark for the analysis of these combustion byproducts in soil, water, and sediment.
- **Persistent Organic Pollutants (POPs):** While deuterated standards are often preferred for specific POPs, n-alkanes like **nonadecane** are used in broader, multi-class analyses.[1]
- **n-Alkanes:** Used in oil spill investigations to quantify the distribution of straight-chain hydrocarbons in environmental samples.[5]

The logical relationship for quantification using an internal standard is illustrated below.



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Logic of an Internal Standard in Quantitative Analysis.

Experimental Protocols

Protocol 1: General Protocol for TPH (Diesel Range) in Soil using Nonadecane as an Internal Standard

This protocol outlines the solvent extraction of total petroleum hydrocarbons (C10-C28) from soil, followed by quantification using GC-MS with **nonadecane** as an internal standard.

1. Sample Preparation and Extraction

- **Homogenization:** Air-dry the soil sample and sieve to remove large debris. Homogenize the sample thoroughly.
- **Weighing:** Accurately weigh approximately 10-20 g of the homogenized soil into a clean glass centrifuge tube or extraction vessel.
- **Fortification:** Spike the sample with a known amount of **nonadecane** internal standard solution (e.g., 1.0 mL of a 100 µg/mL solution in hexane).

- Extraction: Add 20 mL of an extraction solvent mixture (e.g., 1:1 acetone/hexane) to the soil sample.[\[6\]](#)
- Sonication/Shaking: Tightly cap the vessel and sonicate in an ultrasonic bath or shake on a mechanical shaker for 20-30 minutes to ensure thorough extraction.
- Centrifugation: Centrifuge the sample at approximately 2000 rpm for 10 minutes to separate the soil from the solvent extract.
- Collection: Carefully transfer the supernatant (the solvent extract) to a clean vial. If analyzing for trace levels, this extract may be concentrated under a gentle stream of nitrogen.
- Cleanup (Optional): If the extract is highly colored or contains many interfering compounds, pass it through a silica gel or Florisil column to remove polar components.
- Final Volume: Adjust the final volume of the extract to a known value (e.g., 2.0 mL) with hexane. The sample is now ready for GC-MS analysis.

2. GC-MS Analysis

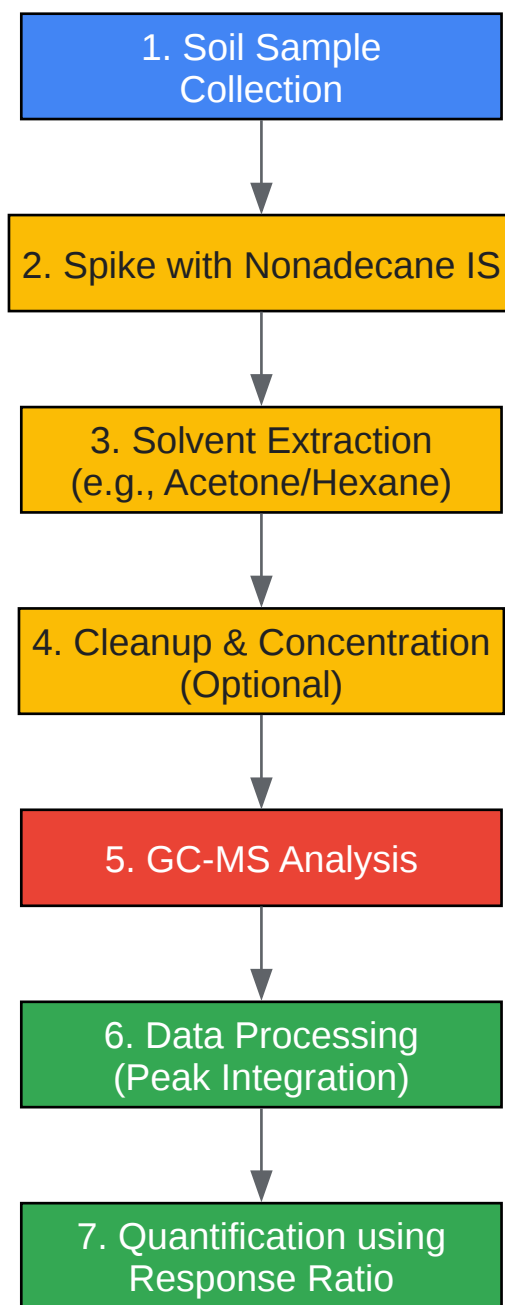
- Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890A GC with 5975C MSD).[\[7\]](#)
- Injection: Inject 1 μ L of the final extract into the GC.
- Typical GC Conditions:
 - Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 μ m film thickness.[\[2\]](#)[\[8\]](#)
 - Inlet: Splitless mode at 250°C.[\[8\]](#)
 - Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[\[7\]](#)[\[8\]](#)
 - Oven Program: Initial temperature of 50°C (hold for 2 min), ramp at 10°C/min to 300°C, and hold for 10 minutes.[\[8\]](#)
- Typical MS Conditions:

- Ion Source: Electron Ionization (EI) at 70 eV.[5]
- Source Temperature: 230°C.[7]
- Acquisition Mode: Selective Ion Monitoring (SIM) or Full Scan. For quantification, SIM mode is preferred for its higher sensitivity.

3. Quantification

- Calibration: Prepare a series of calibration standards containing known concentrations of a diesel or n-alkane standard mixture and a constant concentration of the **nonadecane** internal standard.
- Analysis: Run the calibration standards using the same GC-MS method as the samples.
- Calculation: Generate a calibration curve by plotting the ratio of the analyte response (total area of the hydrocarbon hump) to the internal standard response (peak area of **nonadecane**) against the analyte concentration. Use this curve to determine the concentration of TPH in the unknown samples.

The general workflow for this type of analysis is depicted below.



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General Workflow for Environmental Sample Analysis.

Data Presentation

The following tables provide quantitative data relevant to the use of **nonadecane** in GC-MS analysis.

Table 1: GC-MS Parameters for **Nonadecane**

This table lists the typical retention time and key mass spectrometry ions for identifying and quantifying **nonadecane** under standard GC conditions.

Parameter	Value	Reference
Chemical Formula	C ₁₉ H ₄₀	[9]
Molecular Weight	268.5 g/mol	[9]
Retention Time (approx.)	~24.3 minutes	[5]
Quantifier Ion (m/z)	57.0	[9]
Qualifier Ions (m/z)	43.0, 71.0, 85.0	[9]

Note: Retention time is highly dependent on the specific GC column and temperature program and should be confirmed experimentally.[10]

Table 2: Example Concentration of n-Alkanes in Environmental Samples

This table shows reported concentration ranges for various n-alkanes, including **nonadecane**, found in environmental samples, highlighting its presence as a potential background component and target analyte.

Analyte	Matrix	Concentration Range	Reference
Dodecane (C ₁₂)	Walrus Blubber	0 - 0.07 ppm (wet weight)	[11]
Dodecane (C ₁₂)	Wolf Tissue (Kidney)	90.44 mg/kg (lipid weight)	[11]
Nonadecane (C ₁₉)	River Sediment	<0.1 - 32 ng/g	[9]
TPH (C ₁₀ -C ₄₀)	Contaminated Soil	54 - 345 mg/kg	
TPH (C ₁₀ -C ₄₀)	Contaminated Soil	>1000 mg/kg	[6]

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